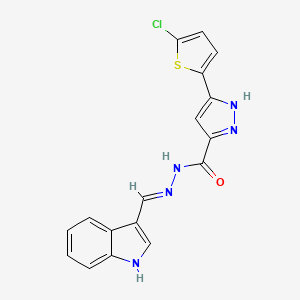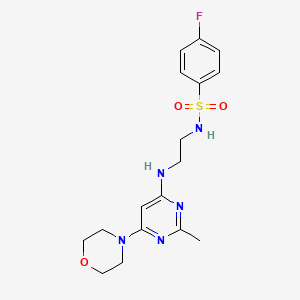
Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as NTZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in several fields, including medicinal chemistry, pharmacology, and biochemistry. NTZ is a potent inhibitor of several enzymes and receptors involved in various physiological and pathological processes, making it a promising candidate for drug development and research.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent .
Chemical Sensing
This compound is being investigated for its use in chemical sensors. Its ability to bind with specific metal ions makes it suitable for detecting and measuring the presence of these ions in various environments. This application is particularly useful in environmental monitoring and industrial processes where precise detection of metal ions is crucial .
Material Science
In material science, Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is studied for its properties as a building block for advanced materials. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties. This makes it valuable in the development of high-performance materials for various industrial applications .
Organic Electronics
The compound’s electronic properties are being harnessed in the field of organic electronics. It is used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its ability to facilitate efficient charge transport and light emission makes it a promising material for next-generation electronic devices .
Photochemistry
Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is also explored in photochemical applications. Its photoactive properties allow it to undergo specific reactions upon exposure to light, which can be utilized in the development of photoresponsive materials and systems. This has implications in areas such as photodynamic therapy and the creation of light-controlled molecular machines .
Catalysis
The compound is being researched for its catalytic properties. It can act as a catalyst in various chemical reactions, including those used in organic synthesis. Its ability to facilitate these reactions efficiently makes it a valuable tool in the synthesis of complex organic molecules, which is essential in both academic research and industrial applications .
These applications highlight the versatility and potential of Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in advancing scientific research across multiple fields.
Molbank Journal of Materials Chemistry C AIP Publishing Springer Journal of Materials Chemistry C Molbank
Wirkmechanismus
Mode of Action
It has been observed that similar compounds can undergo photoisomerization, which triggers significant photomechanical motions in molecular crystals . This suggests that Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may interact with its targets in a similar manner.
Biochemical Pathways
The observed photoisomerization and photomechanical effects suggest that this compound may influence pathways related to light-responsive mechanisms .
Result of Action
Based on the observed photomechanical effects, it can be inferred that this compound may induce significant changes at the molecular level, which are then amplified into macroscopic mechanical motion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. For instance, the observed photomechanical effects are triggered by UV irradiation , suggesting that light conditions may play a crucial role in the compound’s activity. Furthermore, the compound has been shown to exhibit photomechanical effects in water , indicating that the aqueous environment could also influence its action.
Eigenschaften
IUPAC Name |
naphthalen-1-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)10-22-12-8-20(9-12)15(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAPNKFCFCILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2435460.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B2435462.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2435465.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435470.png)
![2-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2435471.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2435476.png)
![4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2435478.png)

![6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435481.png)